molecular formula C15H10O3 B493738 1,4-Benzodioxin-6-yl(phenyl)methanone

1,4-Benzodioxin-6-yl(phenyl)methanone

Cat. No.: B493738
M. Wt: 238.24g/mol
InChI Key: NBINQEBITFVQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-6-yl(phenyl)methanone is a benzophenone derivative featuring a benzodioxin ring (1,4-dioxane fused to benzene) and a phenyl group attached to a carbonyl group. This compound serves as a precursor in synthesizing other bioactive molecules, such as 3,4-dihydroxybenzophenone, via hydrolysis or substitution reactions .

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₅H₁₂O₃
  • Molecular weight: ~240.26 g/mol (estimated from structural analogs in ).

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24g/mol

IUPAC Name

1,4-benzodioxin-6-yl(phenyl)methanone

InChI

InChI=1S/C15H10O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-10H

InChI Key

NBINQEBITFVQPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 1,4-Benzodioxin-6-yl(phenyl)methanone with its analogs, highlighting substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl ~240.26 Precursor for dihydroxybenzophenone
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone Br, Cl 353.6 Enhanced electrophilicity; used in pesticide intermediates
(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone F 258.26 Moderate toxicity (LD₅₀ >800 mg/kg in mice)
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Thiazole, ethylamino Not reported CDK9 inhibitor; studied for anticancer activity
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Benzothiazin, F, OMe 497.5 Complex pharmacological target; high molecular complexity

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